An In-Depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
An In-Depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a synthetically versatile heterocyclic compound built upon the privileged quinolin-2-one scaffold. This core structure is a fundamental component in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a β,β'-tricarbonyl system in 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex heterocyclic systems and a compound of significant interest in medicinal chemistry and drug discovery.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering insights for its application in research and development.
Physicochemical Properties
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a solid at room temperature with a melting point in the range of 143-145 °C.[3] Its molecular structure and physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molar Mass | 217.22 g/mol | [3] |
| Melting Point | 143-145 °C | [3] |
| Boiling Point | 167-172 °C at 4-5 Torr | [3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in ethanol | [3] |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is confirmed through a combination of spectroscopic techniques that probe its unique electronic and vibrational states.
Tautomerism
A key feature of 3-acetyl-4-hydroxy-2-quinolinones is their existence in tautomeric forms.[2] The molecule can exist in at least four tautomeric structures, with semiempirical quantum calculations suggesting that the enol form is the most stable.[2] This keto-enol tautomerism is crucial to its reactivity, particularly the nucleophilicity of the acetyl group at the 3-position.[4] X-ray crystallographic analysis of the parent compound (3-acetyl-4-hydroxy-2(1H)-quinolinone) confirms a planar structure and the presence of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the acetyl carbonyl oxygen.[2]
Tautomeric Equilibrium of 3-Acetyl-4-hydroxy-2-quinolinone
A simplified representation of the tautomeric forms of the 3-acetyl-4-hydroxy-2-quinolinone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR (DMSO-d₆):
-
δ 17.04 (s, 1H, OH): The downfield shift is indicative of a strongly deshielded proton involved in an intramolecular hydrogen bond.
-
δ 7.96 (dd, 1H, H-5): Doublet of doublets corresponding to the proton at position 5.
-
δ 7.78 (t, 1H, H-7): Triplet for the proton at position 7.
-
δ 7.50 (d, 1H, H-8): Doublet for the proton at position 8.
-
δ 7.30 (t, 1H, H-6): Triplet for the proton at position 6.
-
δ 3.52 (s, 3H, N-CH₃): A singlet corresponding to the methyl group attached to the nitrogen atom.
-
δ 2.79 (s, 3H, COCH₃): A singlet for the acetyl methyl protons.
¹³C NMR (DMSO-d₆):
-
δ 206.7 (C-9): Carbonyl carbon of the acetyl group.
-
δ 173.3 (C-4): Carbon at position 4, bonded to the hydroxyl group.
-
δ 160.6 (C-2): Carbonyl carbon of the quinolinone ring.
-
δ 141.6 (C-8a): Quaternary carbon at the ring junction.
-
δ 135.7 (C-7): Aromatic carbon at position 7.
-
δ 125.4 (C-5): Aromatic carbon at position 5.
-
δ 122.3 (C-6): Aromatic carbon at position 6.
-
δ 115.3 (C-4a): Quaternary carbon at the ring junction.
-
δ 114.4 (C-8): Aromatic carbon at position 8.
-
δ 105.7 (C-3): Carbon at position 3.
-
δ 31.3 (C-10): Methyl carbon of the acetyl group.
-
δ 28.9 (N-CH₃): Methyl carbon attached to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3250 | O-H stretch (intramolecularly hydrogen-bonded) |
| 1658 | C=O stretch (acetyl carbonyl) |
| 1623 | C=O stretch (amide carbonyl) |
| 1598 | C=C stretch (aromatic) |
Mass Spectrometry
Proposed Mass Spectrometry Fragmentation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
A diagram illustrating the likely fragmentation pathways in mass spectrometry.
Synthesis and Reactivity
The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several routes, offering flexibility in starting materials and reaction conditions.
Synthetic Pathways
-
From N-methylaniline and Diethyl Malonate: This method involves the cyclocondensation of N-methylaniline with an excess of diethyl malonate, which serves as both a reactant and a solvent, followed by hydrolysis and decarboxylation.[6]
-
Via Dieckmann Cyclization: Acylation of methyl 2-(methylamino)benzoate with an acetoacetic ester derivative, followed by an intramolecular Dieckmann cyclization, yields the target compound.[3]
General Synthetic Scheme via Dieckmann Cyclization
A simplified workflow for the synthesis via Dieckmann cyclization.
Reactivity
The unique arrangement of functional groups in 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone allows for a diverse range of chemical transformations.
-
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
-
Reactions at the Acetyl Group: The acetyl group is a key site for various reactions, including:
-
Condensation Reactions: With aldehydes and other carbonyl compounds to form chalcones and other derivatives.
-
Halogenation: Bromination of the acetyl methyl group can be achieved using N-bromosuccinimide (NBS).[2]
-
Formation of Heterocycles: The acetyl group can be used as a building block for the synthesis of fused heterocyclic systems like pyrazoles and isoxazoles.[3]
-
-
Reactions at the Hydroxyl Group: The 4-hydroxyl group can undergo O-alkylation and O-acylation.
-
Reactions at the N-methyl Group: While the N-methyl group is generally stable, reactions involving this position are also possible.
Biological Activity and Therapeutic Potential
The quinolinone scaffold is a well-established pharmacophore in drug discovery. Derivatives of 4-hydroxy-2-quinolinone have demonstrated a broad range of biological activities.
-
Antimicrobial Activity: Many quinolone derivatives are known for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[7] While some 4-hydroxy-2-quinolone analogs show limited activity against common bacteria like S. aureus and E. coli, specific substitutions can lead to significant inhibitory activity.[8]
-
Anticancer Activity: The quinoline and quinolinone cores are present in several anticancer agents. Their mechanisms of action are varied and can include inducing apoptosis, inhibiting cell migration, and causing cell cycle arrest.
-
Other Activities: Various derivatives have also shown potential as anti-inflammatory, antioxidant, antiviral, and anticonvulsant agents.[1]
While extensive biological data for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is not widely published, the versatility of its scaffold suggests it is a promising starting point for the development of novel therapeutic agents. Further derivatization and biological screening are warranted to explore its full potential.
Experimental Protocols
Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone via Dieckmann Cyclization
Materials:
-
Methyl 2-(methylamino)benzoate
-
Ethyl acetoacetate
-
Sodium metal
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Preparation of the Acylation Substrate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 2-(methylamino)benzoate in anhydrous toluene.
-
Add ethyl acetoacetate to the dropping funnel and add it dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
-
Dieckmann Cyclization:
-
To a freshly prepared solution of sodium ethoxide in ethanol (prepared by carefully dissolving sodium metal in anhydrous ethanol), add the crude acylation product from the previous step.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
-
Characterization:
-
Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in the "Structural Elucidation and Spectroscopic Analysis" section.
Conclusion
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a compound of significant interest due to its versatile chemical reactivity and its foundation on the pharmacologically important quinolinone scaffold. Its rich chemistry allows for the synthesis of a wide array of derivatives, making it a valuable building block in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and reactivity, offering a solid foundation for researchers and drug development professionals working with this promising molecule. Further investigation into its specific biological activities is a promising avenue for future research.
References
-
ChemBK. 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. [Link]
- Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry.
- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... - ResearchGate.
- Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
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- 4. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
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